molecular formula C15H20N2O5 B3976513 methyl N-(3-methyl-4-nitrobenzoyl)leucinate

methyl N-(3-methyl-4-nitrobenzoyl)leucinate

Cat. No. B3976513
M. Wt: 308.33 g/mol
InChI Key: WCKIQGDZDANVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(3-methyl-4-nitrobenzoyl)leucinate, also known as MNB-Leu, is a chemical compound that has been widely used in scientific research as a tool for studying various biological processes. It is a derivative of leucine, an essential amino acid that plays an important role in protein synthesis and metabolism. MNB-Leu is a small molecule that can be easily synthesized in the laboratory and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl N-(3-methyl-4-nitrobenzoyl)leucinate is not fully understood, but it is thought to act as a competitive inhibitor of leucyl-tRNA synthetase, which is involved in the synthesis of proteins. By inhibiting this enzyme, methyl N-(3-methyl-4-nitrobenzoyl)leucinate can disrupt protein synthesis and lead to changes in cellular metabolism.
Biochemical and Physiological Effects:
methyl N-(3-methyl-4-nitrobenzoyl)leucinate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit protein synthesis in vitro, and has been used to study the effects of various drugs and compounds on cellular metabolism. methyl N-(3-methyl-4-nitrobenzoyl)leucinate has also been shown to have anti-inflammatory and anti-cancer properties, and has been used in studies of cancer cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using methyl N-(3-methyl-4-nitrobenzoyl)leucinate in lab experiments is that it is a small molecule that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, one limitation of using methyl N-(3-methyl-4-nitrobenzoyl)leucinate is that it may not accurately reflect the effects of more complex biological systems, such as whole cells or organisms.

Future Directions

There are many potential future directions for research involving methyl N-(3-methyl-4-nitrobenzoyl)leucinate. One area of interest is the development of new drugs and therapies based on the anti-inflammatory and anti-cancer properties of methyl N-(3-methyl-4-nitrobenzoyl)leucinate. Another area of interest is the use of methyl N-(3-methyl-4-nitrobenzoyl)leucinate as a tool for studying the effects of various drugs and compounds on cellular metabolism and protein synthesis. Additionally, further research is needed to fully understand the mechanism of action of methyl N-(3-methyl-4-nitrobenzoyl)leucinate and its effects on cellular processes.

Scientific Research Applications

Methyl N-(3-methyl-4-nitrobenzoyl)leucinate has been used in a variety of scientific research applications, including studies of protein synthesis, protein degradation, and cellular metabolism. It is often used as a substrate for enzymes such as leucyl-tRNA synthetase, which is involved in the synthesis of proteins. methyl N-(3-methyl-4-nitrobenzoyl)leucinate has also been used to study the effects of various drugs and compounds on cellular metabolism and protein synthesis.

properties

IUPAC Name

methyl 4-methyl-2-[(3-methyl-4-nitrobenzoyl)amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-9(2)7-12(15(19)22-4)16-14(18)11-5-6-13(17(20)21)10(3)8-11/h5-6,8-9,12H,7H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKIQGDZDANVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(CC(C)C)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.